molecular formula C17H18N2O3S B12667504 phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one CAS No. 199173-07-4

phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

Cat. No.: B12667504
CAS No.: 199173-07-4
M. Wt: 330.4 g/mol
InChI Key: CHTWNASDAMDVCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is a compound that combines the structural features of phenylcarbamic acid and benzothiazole. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzothiazole moiety is particularly significant due to its biological activity and pharmaceutical potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with propyl aldehyde under acidic conditions to form the intermediate, which then undergoes cyclization to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

199173-07-4

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

phenylcarbamic acid;2-propyl-1,2-benzothiazol-3-one

InChI

InChI=1S/C10H11NOS.C7H7NO2/c1-2-7-11-10(12)8-5-3-4-6-9(8)13-11;9-7(10)8-6-4-2-1-3-5-6/h3-6H,2,7H2,1H3;1-5,8H,(H,9,10)

InChI Key

CHTWNASDAMDVCB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2S1.C1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.